Technical Guide: Quetiapine-d8 Hemifumarate (CAS 1435938-24-1) in Bioanalysis
Technical Guide: Quetiapine-d8 Hemifumarate (CAS 1435938-24-1) in Bioanalysis
[1][2]
Executive Summary
Quetiapine-d8 Hemifumarate (CAS 1435938-24-1) represents the gold standard Internal Standard (IS) for the quantitative bioanalysis of Quetiapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][2] As a Stable Isotope Labeled (SIL) analog, it contains eight deuterium atoms specifically substituted on the piperazine ring.[1] This structural modification provides a mass shift of +8 Da relative to the analyte, ensuring zero cross-talk in Mass Spectrometry (MS) while maintaining identical chromatographic retention and extraction recovery.[1]
This guide details the physicochemical properties, mechanistic advantages, and a validated LC-MS/MS workflow for integrating Quetiapine-d8 into high-throughput clinical assays.[1]
Part 1: Chemical Identity & Physicochemical Properties[1]
The hemifumarate salt form is preferred for its enhanced stability and solubility compared to the free base. The deuteration pattern is strategically located on the piperazine ring to prevent deuterium-hydrogen exchange (D/H exchange) in aqueous media, ensuring isotopic integrity.[1]
Table 1: Technical Specifications
| Parameter | Specification |
| Chemical Name | Quetiapine-d8 Hemifumarate |
| CAS Number | 1435938-24-1 |
| Molecular Formula | C₂₁H₁₇D₈N₃O₂S[1][2][3][4][5][6] · 0.5(C₄H₄O₄) |
| Molecular Weight | ~449.59 g/mol (Salt) / ~391.56 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% Deuterated forms (d₁-d₈); typically ≥ 98% d₈ |
| Chemical Structure | 2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuterio-piperazin-1-yl)ethoxy]ethanol; hemifumarate |
| Solubility | Soluble in DMSO (>10 mg/mL), Methanol, DMF.[1][7] Sparingly soluble in water.[1] |
| Appearance | White to off-white crystalline solid |
| Storage | -20°C (Hygroscopic; store under inert gas recommended) |
Part 2: Mechanism of Action in Mass Spectrometry
The Principle of Isotope Dilution (IDMS)
In LC-MS/MS, matrix effects (ion suppression or enhancement) can severely compromise quantitative accuracy.[1] Quetiapine-d8 serves as a surrogate normalizer .[1] Because it co-elutes with Quetiapine, it experiences the exact same ionization environment at the electrospray source.
By spiking a fixed concentration of Quetiapine-d8 into biological samples before extraction, the analyst creates a self-correcting system where the ratio of Analyte Area to IS Area is used for quantification, mathematically canceling out recovery losses and matrix effects.
Visualization: The IDMS Workflow
The following diagram illustrates the logical flow of Isotope Dilution Mass Spectrometry using Quetiapine-d8.
Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) logic flow. The IS corrects for variability in extraction and ionization.
Part 3: Validated Bioanalytical Protocol (LC-MS/MS)
Mass Spectrometry Parameters (MRM)
To ensure specificity, the Mass Spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[1] The d8-analog exhibits a mass shift of +8 Da in the precursor ion and +5 Da in the product ion (due to the fragmentation retaining the deuterated piperazine ring).
| Compound | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Quetiapine | Positive (ESI+) | 384.1 m/z | 253.1 m/z | 20-25 |
| Quetiapine-d8 | Positive (ESI+) | 392.15 m/z | 258.19 m/z | 20-25 |
Sample Preparation: Solid Phase Extraction (SPE)
While Liquid-Liquid Extraction (LLE) with butyl acetate/butanol is possible, Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) sorbent is recommended for higher reproducibility and cleaner extracts.[1]
Reagents:
-
Stock Solution: Dissolve 1 mg Quetiapine-d8 in 1 mL DMSO (1 mg/mL). Dilute working IS solution to 500 ng/mL in Methanol:Water (50:50).[1]
-
Loading Buffer: 0.1% Ammonia in Water (pH ~9).[1]
Protocol Workflow:
-
Aliquot: Transfer 200 µL human plasma to a tube.
-
Spike: Add 20 µL Quetiapine-d8 Working Solution. Vortex.
-
Pre-treat: Add 600 µL Loading Buffer (0.1% Ammonia). Vortex.
-
SPE Cartridge: Condition Oasis HLB (30 mg) with 1 mL Methanol, then 1 mL Water.
-
Load: Apply pre-treated sample to cartridge.
-
Wash: Wash with 1 mL 5% Methanol in Water.
-
Elute: Elute with 1 mL Methanol (or Acetonitrile).
-
Reconstitute: Evaporate to dryness under N₂ gas; reconstitute in Mobile Phase.
Visualization: Extraction Decision Tree
Figure 2: Step-by-step Solid Phase Extraction (SPE) workflow for Quetiapine quantification.[1]
Part 4: Handling, Stability & Safety[1]
Stability Considerations
-
Stock Solutions: Quetiapine-d8 in DMSO or Methanol is stable for at least 12 months at -20°C.[1]
-
Aqueous Stability: Aqueous dilutions should be prepared fresh daily.[1] The hemifumarate salt can hydrolyze or degrade if left in acidic aqueous solution at room temperature for extended periods.
-
Light Sensitivity: Like the parent compound, the d8-analog is sensitive to UV light. Store in amber vials.
Safety (SDS Summary)
-
Signal Word: Warning/Danger.
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood when handling powder.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 71751922, Quetiapine-d8 Hemifumarate.[1][8] PubChem.[1][8] Retrieved from [Link]
-
Barrett, B., et al. (2007).[1][9] Validated HPLC-MS/MS method for determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis.[9] Retrieved from [Link]
-
Davis, P., et al. (2012).[1] Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS.[1][10] Drug Testing and Analysis.[1][5][6][7][9][11][12][13][14][15] Retrieved from [Link]
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